8-(Cbz-amino)octanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

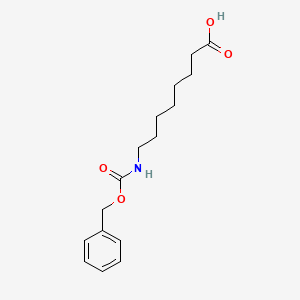

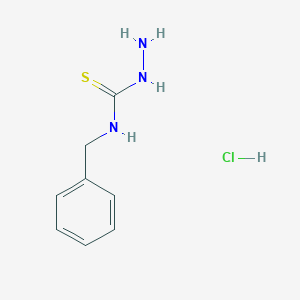

8-(Cbz-amino)octanoic Acid is a chemical compound with the molecular formula C16H23NO4 . It is a derivative of octanoic acid, which carries an amino group at position 8 .

Synthesis Analysis

The synthesis of 8-Aminooctanoic acid involves the preparation of lactams using enzyme-catalyzed aminolysis. It is prepared from methyl 8-aminooctanoate with 10% Pd/C by stirring in water for 2 hours at 177°C . A novel direct synthetic method for various amides from N-Alloc, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of 8-(Cbz-amino)octanoic Acid is represented by the molecular formula C16H23NO4 . The molecular weight of the compound is 159.23 g/mol .

Chemical Reactions Analysis

The amidation of α-amino acids is challenging and generally requires protection strategies for the amino functionality . A variety of multi-step organic syntheses employ amines with protecting groups to reduce the production of undesired side products .

Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Aminooctanoic acid, a related compound, include a molecular weight of 159.23 and a molecular formula of C8H17NO2 .

Mécanisme D'action

The mechanism of action of octanoic acid, a related compound, involves the potentiation of fuel-stimulated insulin secretion . Octanoic acid differentially regulates the excitability of POMC neurons, activating these neurons directly via GPR40 and inducing inhibition via an indirect non-synaptic, purine, and adenosine receptor-dependent mechanism .

Safety and Hazards

The safety data sheet for 8-Aminooctanoic acid indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . Protective measures include using the substance only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

The development of a novel, efficient amide formation procedure is a highly attractive area of research . The direct biocatalytic one-pot transformation of acids into amides without substrate activation is a highly desirable but challenging reaction . The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time .

Propriétés

IUPAC Name |

8-(phenylmethoxycarbonylamino)octanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c18-15(19)11-7-2-1-3-8-12-17-16(20)21-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSSGBYDDXYXCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Cbz-amino)octanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(9'Z,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B8137960.png)

![2-[(cyclopropylamino)methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B8137971.png)

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-2-carboxylic acid](/img/structure/B8138040.png)